Chlorobutanol (hemihydrate)
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Overview
Description
Chlorobutanol (hemihydrate), also known as 1,1,1-trichloro-2-methylpropan-2-ol, is an organic compound with the formula CCl₃C(OH)(CH₃)₂. It is a white, volatile solid with a camphor-like odor. Chlorobutanol is a preservative, sedative, hypnotic, and weak local anesthetic similar in nature to chloral hydrate. It also possesses antibacterial and antifungal properties .
Preparation Methods
Chlorobutanol is synthesized through the nucleophilic addition of chloroform to acetone in the presence of a base such as potassium hydroxide or sodium hydroxide. This reaction forms chlorobutanol along with water and potassium chloride as by-products . The reaction can be represented as follows:
CHCl3+CH3COCH3+KOH→CCl3C(OH)(CH3)2+H2O+KCl
Industrial production methods often involve optimizing the reaction conditions to improve yield and purity. For instance, using a distillation assembly and controlling the reaction temperature can enhance the yield up to 60% .
Chemical Reactions Analysis
Chlorobutanol undergoes several types of chemical reactions, including:
Oxidation: Chlorobutanol can be oxidized to form trichloroacetic acid and other by-products.
Reduction: Reduction of chlorobutanol can lead to the formation of trichloromethyl alcohol.
Substitution: Chlorobutanol can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chlorobutanol has a wide range of scientific research applications:
Chemistry: It is used as a preservative in various chemical formulations to enhance stability and shelf life.
Biology: Chlorobutanol is employed in biological studies as an anesthetic for small animals and invertebrates.
Medicine: It is used in pharmaceutical preparations as a preservative and antiseptic. It is also included in some formulations for its sedative and hypnotic properties.
Industry: Chlorobutanol is used in the production of eye drops, nasal sprays, and other multi-ingredient formulations due to its antimicrobial properties
Mechanism of Action
Chlorobutanol exerts its effects by disrupting the lipid structure of cell membranes, increasing cell permeability, and leading to cell lysis. This mechanism is responsible for its antimicrobial activity. Additionally, chlorobutanol induces conjunctival and corneal cell toxicity by causing cell retraction and cessation of normal cytokine activity, cell movement, and mitotic activity .
Comparison with Similar Compounds
Chlorobutanol is similar to other chlorohydrins and organochlorides, such as chloral hydrate and trichloroethanol. it is unique due to its combination of preservative, sedative, and antimicrobial properties.
Similar Compounds
Chloral Hydrate: Used as a sedative and hypnotic.
Trichloroethanol: A metabolite of chloral hydrate with sedative properties.
Trichloroacetic Acid: Used in chemical peels and as a reagent in organic synthesis
Chlorobutanol’s versatility and effectiveness in various applications make it a valuable compound in both scientific research and industrial applications.
Properties
Molecular Formula |
C5H13Cl3O2 |
---|---|
Molecular Weight |
211.5 g/mol |
IUPAC Name |
methane;1,1,1-trichloro-2-methylpropan-2-ol;hydrate |
InChI |
InChI=1S/C4H7Cl3O.CH4.H2O/c1-3(2,8)4(5,6)7;;/h8H,1-2H3;1H4;1H2 |
InChI Key |
WKGDLTKHENZDHK-UHFFFAOYSA-N |
Canonical SMILES |
C.CC(C)(C(Cl)(Cl)Cl)O.O |
Origin of Product |
United States |
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